(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
“(E)-2-amino-1-((3-hydroxybenzylidene)amino)-N-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide” is a chemical compound with the molecular formula C22H22N6O3 . It is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C22H22N6O3 . The molecular weight is 418.457.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are defined by its molecular structure. It has a molecular formula of C22H22N6O3 and a molecular weight of 418.457 .Scientific Research Applications
- Researchers have explored the anticancer potential of gallium (III) complexes, including those containing the compound. These complexes exhibit iron-dependent anticancer activity, comparable to cisplatin. Specifically, GaIII complexes with planar tetradentate salen ligands (salen = 2,3-bis[(4-dialkylamino-2-hydroxybenzylidene)amino]but-2-enedinitrile)] have been investigated .
- Another avenue of research involves the compound’s potential as a P38-β/SAPK inhibitor. A related derivative, (E)-4-chloro-2-((3-ethoxy-2-hydroxybenzylidene)amino)phenol, has demonstrated P38-β/SAPK-inhibiting and apoptosis-inducing activities . Further exploration of the compound’s structural modifications may enhance its inhibitory effects.
- The compound’s activated monomer, 3′-amino-3′-deoxy-2-thio-thymidine-5′-phosphoro-2-methylimidazolide, shows promise in nucleic acid template copying. It can rapidly copy adenosine residues without requiring a polymerase. The sulfur atom substitution enhances the rate of template copying by fivefold compared to standard thymidine . This property could be valuable in nucleic acid research and diagnostics.
Anticancer Activity
P38-β/SAPK Inhibition
Nucleic Acid Template Copying
Mechanism of Action
Target of Action
The primary target of this compound is the p38-b/stress-activated protein kinase (SAPK) pathway . This pathway plays a crucial role in cellular responses to stress and inflammation. Inhibition of this pathway can lead to apoptosis, or programmed cell death .
Mode of Action
The compound interacts with its targets by inhibiting the expression of genes that code for elements of the p38-b/SAPK pathway . This inhibition disrupts the normal functioning of the pathway, leading to apoptosis .
Biochemical Pathways
The compound affects the mitogen-activated protein kinase (MAPK) pathway . Specifically, it downregulates the expressions of 30 genes including ATF2, CREB1, MYC, NFATC4 (NFAT3), CCNA1, CCNB1, CCND2, CDK2, CDKN1A (p21CIP1), CDKN1C (p57KIP2), CDKN2A (p16INK4a), CDKN2B (p15INK4b), DLK1, NRAS, CDC42, PAK1, MAP4K1 (HPK1), MAP3K3 (MEKK3), MAP2K3 (MEK3), MAP2K6 (MEK6), MOS, MAPK1 (ERK2), MAPK8 (JNK1), MAPK10 (JNK3), MAPK11 (p38-b), LAMTOR3 (MP1), MAPK8IP2 (JIP-1), PRDX6 (AOP2), COL1A1, and HSPA5 (Grp78) .
Result of Action
The compound induces apoptosis by nuclear fragmentation, mitochondrial membrane potential (MMP) disruption, and intracellular reactive oxygen species (ROS) elevation . It exhibits selective cytotoxicity to certain cells .
properties
IUPAC Name |
2-amino-1-[(E)-(3-hydroxyphenyl)methylideneamino]-N-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-31-11-5-10-24-22(30)18-19-21(27-17-9-3-2-8-16(17)26-19)28(20(18)23)25-13-14-6-4-7-15(29)12-14/h2-4,6-9,12-13,29H,5,10-11,23H2,1H3,(H,24,30)/b25-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBIXZULMAYTRSB-DHRITJCHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=CC=C4)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=CC=C4)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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